Cas no 338424-36-5 ((4-Chlorophenyl)[3-({[3-(trifluoromethyl)benzyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone)
(4-Chlorophenyl)[3-({[3-(trifluoromethyl)benzyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone Chemical and Physical Properties
Names and Identifiers
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- (4-CHLOROPHENYL)[3-(([3-(TRIFLUOROMETHYL)BENZYL]SULFONYL)METHYL)-1-BENZOFURAN-2-YL]METHANONE
- 2-(4-chlorobenzoyl)-3-({[3-(trifluoromethyl)phenyl]methanesulfonyl}methyl)-1-benzofuran
- Methanone, (4-chlorophenyl)[3-[[[[3-(trifluoromethyl)phenyl]methyl]sulfonyl]methyl]-2-benzofuranyl]-
- (4-chlorophenyl)[3-({[3-(trifluoromethyl)benzyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone
- (4-chlorophenyl)-[3-[[3-(trifluoromethyl)phenyl]methylsulfonylmethyl]-1-benzofuran-2-yl]methanone
- (4-Chlorophenyl)[3-({[3-(trifluoromethyl)benzyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone
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- Inchi: 1S/C24H16ClF3O4S/c25-18-10-8-16(9-11-18)22(29)23-20(19-6-1-2-7-21(19)32-23)14-33(30,31)13-15-4-3-5-17(12-15)24(26,27)28/h1-12H,13-14H2
- InChI Key: SAHFKZVHTODNST-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C(C1=C(C2C=CC=CC=2O1)CS(CC1C=CC=C(C(F)(F)F)C=1)(=O)=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 33
- Rotatable Bond Count: 6
- Complexity: 789
- XLogP3: 6.2
- Topological Polar Surface Area: 72.7
(4-Chlorophenyl)[3-({[3-(trifluoromethyl)benzyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | 4J-552S-1MG |
(4-chlorophenyl)[3-({[3-(trifluoromethyl)benzyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone |
338424-36-5 | >90% | 1mg |
£28.00 | 2025-02-08 | |
| Key Organics Ltd | 4J-552S-5MG |
(4-chlorophenyl)[3-({[3-(trifluoromethyl)benzyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone |
338424-36-5 | >90% | 5mg |
£35.00 | 2025-02-08 | |
| Key Organics Ltd | 4J-552S-10MG |
(4-chlorophenyl)[3-({[3-(trifluoromethyl)benzyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone |
338424-36-5 | >90% | 10mg |
£48.00 | 2025-02-08 | |
| Key Organics Ltd | 4J-552S-50MG |
(4-chlorophenyl)[3-({[3-(trifluoromethyl)benzyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone |
338424-36-5 | >90% | 50mg |
£77.00 | 2025-02-08 | |
| Key Organics Ltd | 4J-552S-100MG |
(4-chlorophenyl)[3-({[3-(trifluoromethyl)benzyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone |
338424-36-5 | >90% | 100mg |
£110.00 | 2025-02-08 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00897928-1g |
2-(4-Chlorobenzoyl)-3-({[3-(trifluoromethyl)phenyl]methanesulfonyl}methyl)-1-benzofuran |
338424-36-5 | 90% | 1g |
¥2401.0 | 2023-03-29 | |
| Ambeed | A913684-1g |
2-(4-Chlorobenzoyl)-3-({[3-(trifluoromethyl)phenyl]methanesulfonyl}methyl)-1-benzofuran |
338424-36-5 | 90% | 1g |
$350.0 | 2024-04-19 |
(4-Chlorophenyl)[3-({[3-(trifluoromethyl)benzyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone Suppliers
(4-Chlorophenyl)[3-({[3-(trifluoromethyl)benzyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on (4-Chlorophenyl)[3-({[3-(trifluoromethyl)benzyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone
Introduction to (4-Chlorophenyl)[3-({[3-(trifluoromethyl)benzyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone and Its Significance in Modern Chemical Biology
The compound with the CAS number 338424-36-5 is a highly sophisticated molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, formally known as (4-Chlorophenyl)[3-({[3-(trifluoromethyl)benzyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone, represents a pinnacle of molecular design and functionality, combining multiple pharmacophoric elements into a single entity. Its structural complexity and unique chemical properties make it a promising candidate for various therapeutic applications, particularly in the development of novel drugs targeting complex biological pathways.
The molecular structure of this compound features a benzofuran core, which is a well-known scaffold in medicinal chemistry due to its ability to interact with biological targets in multiple ways. The benzofuran ring is substituted at the 3-position with a bulky sulfonyl-methyl group, further modified by a trifluoromethyl group on the adjacent benzyl moiety. This arrangement not only enhances the compound's lipophilicity but also introduces fluorine atoms, which are known to improve metabolic stability and binding affinity. The presence of the 4-chlorophenyl group at the other end of the molecule adds another layer of complexity, potentially influencing both electronic and steric properties.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such complex molecules with unprecedented accuracy. By leveraging machine learning algorithms and molecular docking studies, scientists have been able to identify potential binding interactions between this compound and various biological targets. These studies have hinted at its potential as an inhibitor of enzymes involved in inflammatory pathways, making it a candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
In vitro studies have begun to unravel the mechanistic aspects of this compound's action. Initial experiments suggest that it may exert its effects by modulating the activity of transcription factors associated with inflammation. The trifluoromethyl group, in particular, has been shown to enhance binding affinity to certain protein targets, possibly through increased halogen bonding interactions. This finding aligns with broader trends in drug discovery where fluorinated compounds are increasingly recognized for their therapeutic potential.
The synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthesis involves careful control over reaction conditions to ensure high yield and purity. The introduction of the sulfonyl-methyl group at the 3-position of the benzofuran ring required precise functionalization techniques, including sulfonylation followed by methylation. The use of protecting groups was essential to prevent unwanted side reactions, highlighting the importance of meticulous planning in synthetic organic chemistry.
As research progresses, the potential applications of this compound are likely to expand. Investigating its interactions with other biological targets may reveal additional therapeutic benefits beyond its initial intended use. For instance, its ability to modulate enzyme activity could make it relevant in treating metabolic disorders or even certain types of cancer. Furthermore, exploring its pharmacokinetic properties will be crucial for understanding how it behaves within living systems, which is essential for translating preclinical findings into clinical success.
The role of fluorine-containing compounds in modern medicine cannot be overstated. Their unique electronic properties often lead to enhanced binding affinities and improved pharmacological profiles. In this context, (4-Chlorophenyl)[3-({[3-(trifluoromethyl)benzyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone stands out as a prime example of how strategic incorporation of fluorine atoms can lead to innovative drug candidates.
The development of new drugs is an iterative process that relies heavily on interdisciplinary collaboration. Chemists design and synthesize novel molecules, biologists test their activity against biological targets, and pharmacologists evaluate their safety and efficacy. This compound serves as a testament to this collaborative approach, embodying the synergy between different scientific disciplines.
Looking ahead, continued research into this compound and similar molecules will undoubtedly shed light on new therapeutic strategies. Advances in synthetic methodologies will further streamline the production of complex molecules like this one, making it more feasible to explore their full potential. As our understanding of biological systems grows more sophisticated, compounds like (4-Chlorophenyl)[3-({[3-(trifluoromethyl)benzyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone will play an increasingly important role in addressing some of medicine's most challenging diseases.
338424-36-5 ((4-Chlorophenyl)[3-({[3-(trifluoromethyl)benzyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone) Related Products
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